molecular formula C19H18F3N3O3 B11499699 N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B11499699
M. Wt: 393.4 g/mol
InChI Key: XDCWWHWGCDVCEX-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline is a complex organic compound that features an indole moiety, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: Methoxylation and methylation can be achieved through electrophilic substitution reactions.

    Attachment of the Nitro and Trifluoromethyl Groups: Nitration and trifluoromethylation are usually performed using reagents like nitric acid and trifluoromethyl iodide, respectively.

    Final Coupling: The indole derivative is then coupled with an aniline derivative under conditions that promote the formation of the desired product, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the indole ring.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine, nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

    Biological Probes: Used in the development of probes for studying biological systems, particularly those involving indole derivatives.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound’s mechanism of action in biological systems likely involves interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-nitroaniline
  • N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-nitroaniline

Uniqueness

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline is unique due to the presence of both a nitro and a trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. These groups can enhance the compound’s stability, reactivity, and potential biological activity.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H18F3N3O3

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C19H18F3N3O3/c1-11-14(15-10-13(28-2)4-6-16(15)24-11)7-8-23-17-5-3-12(19(20,21)22)9-18(17)25(26)27/h3-6,9-10,23-24H,7-8H2,1-2H3

InChI Key

XDCWWHWGCDVCEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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